N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. The compound comprises a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl-substituted imidazole linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-8-7-16(26-2)12-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPYRHSAJUGPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl moiety, an imidazole ring, and a sulfanyl group. The molecular formula is , and it has a molecular weight of approximately 344.42 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Anticancer Activity:
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Mechanisms of Action:
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of Tumor Growth: It has been suggested that the imidazole ring can interact with specific enzymes involved in tumor growth regulation.
- Induction of Apoptosis: Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects, which may contribute to their anticancer activity by reducing tumor-associated inflammation .
Case Studies
A study investigating the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at the phenyl ring significantly influence anticancer activity. For example, compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines .
Another case study highlighted the use of related compounds in treating cachexia associated with cancer. The ability to inhibit tumor necrosis factor (TNF) suggests potential applications in managing cancer-related symptoms .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on analogs in .
Substituent Effects on Physicochemical Properties
- Methoxy Groups: The 2,4-dimethoxyphenyl and 3-methoxyphenyl groups in the target compound enhance solubility in polar solvents (e.g., DMF, DMSO) compared to chloro- or fluorophenyl analogs.
- Halogen Substituents : Fluorine (e.g., in ) increases electronegativity and metabolic stability but may reduce bioavailability due to higher lipophilicity. Chlorine (e.g., ) further amplifies these effects but introduces steric bulk.
- Hydrophobic Groups : Naphthyl () or benzodioxin () moieties increase hydrophobicity, favoring membrane permeability but risking off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
